molecular formula C11H9F2NO3 B8263982 2,2-Difluoro-3-Phthalimido-1-Propanol

2,2-Difluoro-3-Phthalimido-1-Propanol

Cat. No.: B8263982
M. Wt: 241.19 g/mol
InChI Key: CLNRNJKUODASBW-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-Phthalimido-1-Propanol is an organic compound that features a phthalimido group attached to a propanol backbone, with two fluorine atoms at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-Phthalimido-1-Propanol typically involves the reaction of phthalimide with a suitable difluorinated propanol derivative. One common method includes the use of 2,2-difluoropropane-1,3-diol as a starting material. The reaction is carried out under controlled conditions, often involving a base such as sodium hydride to deprotonate the phthalimide, facilitating its nucleophilic attack on the difluorinated propanol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-Phthalimido-1-Propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phthalimido group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the fluorine atoms.

Major Products

    Oxidation: Products include difluoroketones or difluoroaldehydes.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

2,2-Difluoro-3-Phthalimido-1-Propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-Phthalimido-1-Propanol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and metabolic stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropane-1,3-diol: A precursor in the synthesis of 2,2-Difluoro-3-Phthalimido-1-Propanol.

    Phthalimide: A key starting material in the synthesis.

    2,2-Difluoro-1,3-dihydroxypropane: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the combination of a phthalimido group and difluorinated propanol backbone, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

IUPAC Name

2-(2,2-difluoro-3-hydroxypropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-11(13,6-15)5-14-9(16)7-3-1-2-4-8(7)10(14)17/h1-4,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNRNJKUODASBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2,2-difluoro-3-phthalimido-1-tetrahydropyranyloxypropane (2 g, 6.15 mmol), paratoluene sulfonic acid (0.1 g) in absolute ethanol was stirred overnight at room temperature. Then the mixture was concentrated in vacuo, diluted with ethyl acetate and .,washed with brine. The organic phase was separated, dried over magnesium sulfate and concentrated in vacuo. The crude alcohol 2,2-difluoro-3-phthalimido-1-propanol (1.4 g) was used for the next step without further purification.
Name
2,2-difluoro-3-phthalimido-1-tetrahydropyranyloxypropane
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2 g
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0.1 g
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Synthesis routes and methods II

Procedure details

Under argon atmosphere 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2,2-difluoro-propionic acid, A2 (13.74 g, 53.85 mmol), dissolved in THF (200 mL) was treated with borane-methylsulfide complex (6.3 mL, 5.04 g, 66.6 mmol). After stirring overnight an additional portion of borane-methylsulfide complex (6.0 mL, 4.80 g, 63.43 mmol) was added. When the reaction was complete it was cautiously diluted with water and extracted with ethyl acetate (2×). An ethyl acetate solution prepared from the residue obtained by evaporation of the initial ethyl acetate extractions at 30° C. in vacuo was washed with water, brine (2×), dried (Na2SO4), filtered, and evaporated in vacuo at 30° C. Crude A3 was sonicated in ethyl acetate, and filtered to give pure 2-(2,2-Difluoro-3-hydroxy-propyl)-isoindole-1,3-dione, A3 (7.45 g). Flash chromatography of the liquor residue (Yamazen, 5 L silica gel cartridge, ethyl acetate/hexane gradient) afforded additional pure 2-(2,2-Difluoro-3-hydroxy-propyl)-isoindole-1,3-dione, A3 (1.39 g).
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A2
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13.74 g
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200 mL
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